An In-depth Technical Guide to 5-Chloro-8-methylquinoline-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Chloro-8-methylquinoline-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Chloro-8-methylquinoline-2-carbaldehyde, a substituted quinoline derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to be a valuable resource, grounded in scientific literature and established chemical principles, for those working at the forefront of pharmaceutical innovation.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the design of molecules with tailored pharmacological profiles. 5-Chloro-8-methylquinoline-2-carbaldehyde represents a unique combination of substituents that may confer specific biological activities.
Chemical Structure and Properties
The chemical structure of 5-Chloro-8-methylquinoline-2-carbaldehyde is characterized by a quinoline core with a chlorine atom at the C5 position, a methyl group at the C8 position, and a carbaldehyde (formyl) group at the C2 position.
Systematic Name: 5-Chloro-8-methylquinoline-2-carbaldehyde CAS Number: 186670-52-0
The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring, coupled with the reactive carbaldehyde group on the pyridine ring, suggests a molecule with distinct electronic and chemical properties.
Table 1: Physicochemical Properties of 5-Chloro-8-methylquinoline-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO | Inferred |
| Molecular Weight | 205.64 g/mol | [3] |
| Appearance | Yellow to yellow-brown crystalline powder | [4] |
| Melting Point | 138-141 °C (for the isomer 2-chloro-8-methylquinoline-3-carbaldehyde) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform.[5] | Inferred |
Note: Some properties are inferred from structurally similar compounds due to the limited availability of direct experimental data for this specific isomer.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehydic proton (typically in the range of 9.5-10.5 ppm), and a singlet for the methyl protons (around 2.5-3.0 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the nine carbons of the quinoline ring system, the aldehydic carbonyl carbon (typically in the range of 190-200 ppm), and the methyl carbon (around 15-25 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1715 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis would likely start from the precursor 5-chloro-8-methylquinoline. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), would then be used to introduce the carbaldehyde group at the C2 position.
Experimental Protocol (Hypothetical):
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Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C. Allow the mixture to stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 5-chloro-8-methylquinoline in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise.
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Reaction: After the addition is complete, heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium carbonate or sodium hydroxide solution, to a pH of 7-8.
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Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 5-Chloro-8-methylquinoline-2-carbaldehyde.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen due to its reliability in formylating heterocyclic compounds. The C2 position of the quinoline ring is susceptible to nucleophilic attack after activation by the Vilsmeier reagent. The use of an ice bath during the formation of the Vilsmeier reagent is crucial to control the exothermic reaction. The final purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material and byproducts.
Diagram 1: Proposed Synthesis of 5-Chloro-8-methylquinoline-2-carbaldehyde
A schematic representation of the proposed synthetic pathway.
Potential Applications in Drug Discovery and Research
While specific biological studies on 5-Chloro-8-methylquinoline-2-carbaldehyde are limited in the current literature, the well-established pharmacological importance of the quinoline scaffold provides a strong basis for exploring its therapeutic potential. The presence of the reactive aldehyde group makes it an excellent starting material for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, which are known to possess a wide range of biological activities.
Anticancer Potential
Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[2][7] Metal complexes of chloro-substituted 8-hydroxyquinolines have also shown promising cytotoxic effects against various cancer cell lines.[8][9] The structural features of 5-Chloro-8-methylquinoline-2-carbaldehyde make it a compelling candidate for the development of novel anticancer agents. Its derivatives could be screened against a panel of cancer cell lines to evaluate their cytotoxic and antiproliferative effects.
Antimicrobial Activity
The quinoline core is a key component of several antibacterial and antifungal drugs.[1] Chloro-substituted quinolines, in particular, have been shown to exhibit potent antimicrobial properties.[5] The aldehyde functionality can be readily converted into various heterocyclic systems or Schiff bases, which are known to enhance antimicrobial efficacy.[4] Therefore, derivatives of 5-Chloro-8-methylquinoline-2-carbaldehyde warrant investigation as potential novel antimicrobial agents, especially in the context of rising antibiotic resistance.
Diagram 2: Potential Drug Discovery Workflow
A workflow illustrating the potential path from the core compound to drug development.
Conclusion
5-Chloro-8-methylquinoline-2-carbaldehyde is a fascinating heterocyclic compound with significant potential as a building block in medicinal chemistry. Its unique substitution pattern on the quinoline scaffold, combined with a reactive aldehyde functional group, provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide, based on the rich chemistry of related quinoline compounds, strongly suggests that 5-Chloro-8-methylquinoline-2-carbaldehyde is a molecule of considerable interest for the drug discovery and development community. The exploration of its chemical space is likely to yield novel compounds with significant pharmacological value.
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